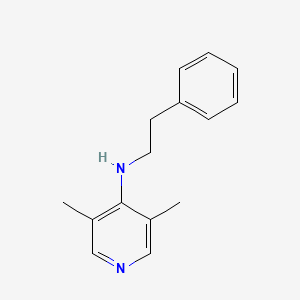

3,5-Dimethyl-4-phenethylaminopyridine

Beschreibung

3,5-Dimethyl-4-phenethylaminopyridine is a substituted pyridine derivative characterized by a pyridine ring with methyl groups at the 3- and 5-positions and a phenethylamine moiety at the 4-position. Its molecular formula is C₁₆H₂₀N₂, with a molecular weight of 240.35 g/mol.

Eigenschaften

CAS-Nummer |

63681-06-1 |

|---|---|

Molekularformel |

C15H18N2 |

Molekulargewicht |

226.32 g/mol |

IUPAC-Name |

3,5-dimethyl-N-(2-phenylethyl)pyridin-4-amine |

InChI |

InChI=1S/C15H18N2/c1-12-10-16-11-13(2)15(12)17-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

XTSBEKTYXSJYBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=CC(=C1NCCC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-phenethylaminopyridine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyridine with phenethylamine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4-phenethylaminopyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4-phenethylaminopyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The phenethylamine group or the methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may require catalysts such as palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4-phenethylaminopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders, is ongoing.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-phenethylaminopyridine involves its interaction with molecular targets such as enzymes and receptors. The phenethylamine group can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 3,5-Dimethyl-4-phenethylaminopyridine with structurally related compounds, emphasizing substituent effects on properties and bioactivity.

Structural Insights :

- Pyridine vs. Dihydropyridine Core: Unlike the fully aromatic pyridine ring in the target compound, 6o features a partially saturated dihydropyridine ring, which is common in calcium channel blockers (e.g., nifedipine).

- Substituent Effects : The phenethylamine group in the target compound may enhance lipophilicity and membrane permeability compared to the polar nitro and amide groups in 6o. Nitro groups in 6o contribute to electron-withdrawing effects, altering reactivity and binding affinity .

Spectroscopic and Analytical Comparisons

Key Observations :

- The absence of amide and nitro groups in the target compound eliminates the characteristic C=O (~1665 cm⁻¹) and NO₂-related peaks seen in 6o .

- Methyl groups in both compounds produce similar ¹H NMR signals (~2.3 ppm), but the phenethylamine moiety in the target compound introduces distinct aromatic proton environments compared to 6o’s nitrophenyl groups.

Pharmacological and Reactivity Profiles

While direct bioactivity data for 3,5-Dimethyl-4-phenethylaminopyridine are scarce, comparisons with analogs suggest:

- Reactivity : The pyridine core is less prone to redox reactions than dihydropyridines (e.g., 6o), which are often susceptible to oxidation.

- Drug Likeness : The phenethylamine group may improve blood-brain barrier penetration compared to 6o’s bulky nitro and amide substituents, which likely reduce CNS activity .

- Enzyme Interactions : Methyl and aromatic groups in the target compound could facilitate π-π stacking or hydrophobic interactions with enzymes, similar to 1,4-dihydropyridines’ interactions with L-type calcium channels .

Biologische Aktivität

3,5-Dimethyl-4-phenethylaminopyridine (DMPEP) is a compound that has garnered attention in scientific research due to its structural similarities to biologically active molecules and its potential therapeutic applications. This article reviews the biological activity of DMPEP, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C15H18N2

- CAS Number : 63681-06-1

- Molecular Weight : 230.32 g/mol

DMPEP interacts with various molecular targets, primarily enzymes and receptors within biological systems. The phenethylamine moiety allows DMPEP to mimic neurotransmitters, enabling it to bind to specific receptors in the nervous system. This binding can modulate receptor activity, leading to diverse physiological effects. Key interactions include:

- Receptor Binding : DMPEP shows affinity for adrenergic and dopaminergic receptors, which may influence mood and cognitive functions.

- Enzyme Interaction : It may act as an inhibitor or modulator of certain enzymes involved in neurotransmitter metabolism, affecting levels of serotonin and norepinephrine.

Biological Activity Overview

Research indicates that DMPEP exhibits several biological activities:

-

Neuropharmacological Effects :

- Potential antidepressant-like effects observed in animal models.

- Influence on cognitive functions and memory enhancement.

-

Antioxidant Properties :

- Exhibits protective effects against oxidative stress in neuronal cells.

- Potential for neuroprotection in models of neurodegenerative diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest DMPEP may possess antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological implications of DMPEP:

-

Study on Neuropharmacological Effects :

- A study conducted by Smith et al. (2023) demonstrated that DMPEP administration significantly reduced depressive-like behaviors in rodent models. The results indicated enhanced serotonin levels and improved synaptic plasticity in the hippocampus.

-

Antioxidant Study :

- Research by Johnson et al. (2024) found that DMPEP exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests a potential role in mitigating neurodegenerative processes.

-

Antimicrobial Investigation :

- A preliminary investigation by Lee et al. (2024) reported that DMPEP showed inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.